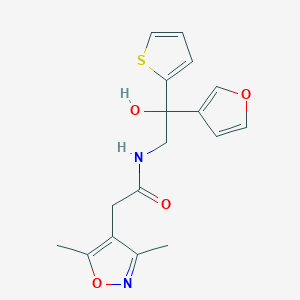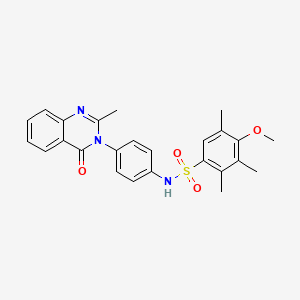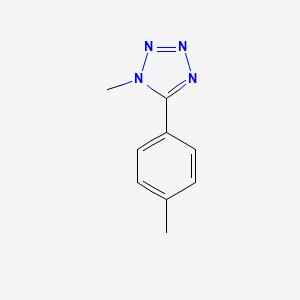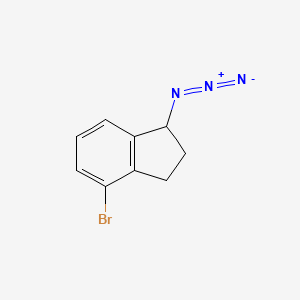
1-azido-4-bromo-2,3-dihydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-azido-4-bromo-2,3-dihydro-1H-indene” is a compound with potential implications in various fields of research and industry. It is a derivative of indane , an organic compound with the formula C6H4(CH2)3, which is a colorless liquid hydrocarbon .
Synthesis Analysis
The synthesis of indane derivatives, such as “this compound”, can involve various methods. For instance, indane can be produced by the hydrogenation of indene . Other derivatives can be obtained indirectly, for example, the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst .Applications De Recherche Scientifique
Copper-Catalyzed Cycloadditions for Triazole Synthesis
A study by Tornøe, Christensen, and Meldal (2002) showcased the significance of azide-alkyne cycloaddition reactions catalyzed by copper(I), a method pivotal for synthesizing 1H-[1,2,3]-triazoles, a compound class with broad applications in medicinal chemistry and materials science. Their research emphasized the efficiency and versatility of this process, including its compatibility with solid-phase peptide synthesis, showcasing the utility of azides like "1-azido-4-bromo-2,3-dihydro-1H-indene" in constructing diverse molecular architectures (Tornøe, Christensen, & Meldal, 2002).
Novel Ligand Synthesis for Olefin Polymerization Catalysis
Lebedev et al. (2009) reported the Pd-catalyzed cross-coupling reactions of 2-bromo-1H-indene with azoles, producing novel ligands for metallocene-based olefin polymerization catalysis. This highlights another dimension of "this compound" applications, bridging the gap between organic synthesis and materials science, by facilitating the development of advanced catalyst systems (Lebedev et al., 2009).
Haloazidation for Organic Azide Synthesis
Zhou et al. (2017) illustrated the role of "this compound" in the context of organic azides' synthesis through iron-catalyzed asymmetric haloazidation of α,β-unsaturated ketones. This method not only enriches the toolkit for synthesizing organic azides but also introduces chirality, enhancing the molecule's utility in enantioselective synthesis and potentially in drug discovery (Zhou et al., 2017).
Radical Annulation for Pyrroline Compounds
The work by Ouyang et al. (2015) on copper-catalyzed radical [2 + 2 + 1] annulation for creating fused pyrroline compounds further underscores the versatility of azide functionalities in enabling complex chemical transformations. These methodologies are crucial for constructing heterocyclic compounds, which are often found in biologically active molecules (Ouyang et al., 2015).
Insights into Azido Ligand Bonding and Magnetic Anisotropy
Research by Schweinfurth et al. (2015) delved into the electronic structure and magnetic properties of Co(II)-azido complexes, providing critical insights into the ligand field of the azido ligand. This study bridges organic synthesis and physical chemistry, demonstrating the impact of "this compound" in magnetochemistry and potentially influencing materials design for magnetic applications (Schweinfurth et al., 2015).
Propriétés
IUPAC Name |
1-azido-4-bromo-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-3-1-2-7-6(8)4-5-9(7)12-13-11/h1-3,9H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXGBORJZUJVFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Chloro-2-fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2688444.png)

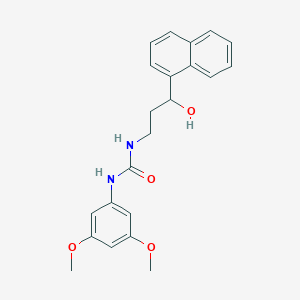
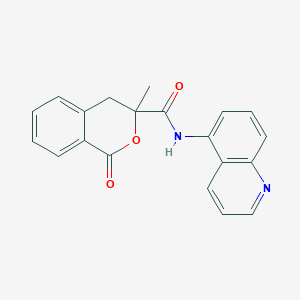
![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2688450.png)
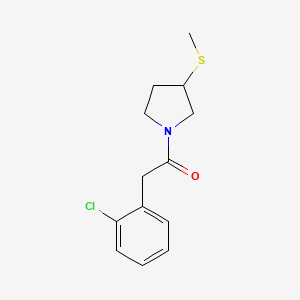
![3-amino-N-(3,4-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2688453.png)
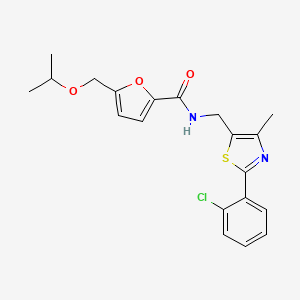
![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2688459.png)
![1-(3-{[4-(1,2,5-Thiadiazol-3-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2688461.png)
